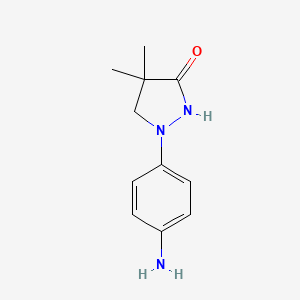

1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one

Descripción

1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one is a pyrazolidin-3-one derivative featuring a 4-aminophenyl substituent at position 1 and two methyl groups at the 4-position of the pyrazolidinone ring.

Propiedades

Número CAS |

197863-32-4 |

|---|---|

Fórmula molecular |

C11H15N3O |

Peso molecular |

205.26 g/mol |

Nombre IUPAC |

1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one |

InChI |

InChI=1S/C11H15N3O/c1-11(2)7-14(13-10(11)15)9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,15) |

Clave InChI |

IWPGKPWCKGMJMG-UHFFFAOYSA-N |

SMILES canónico |

CC1(CN(NC1=O)C2=CC=C(C=C2)N)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the reaction of 4-aminophenylhydrazine with 4,4-dimethyl-2-pentanone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazolidinone derivatives.

Aplicaciones Científicas De Investigación

1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Below is a data table summarizing key differences between 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one and analogous compounds:

Key Findings from Comparative Studies

Substituent Effects on Pharmacological Activity

- 4-Aminophenyl vs. This may improve binding affinity to enzymes like lipoxygenase or CCK receptors .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 4-aminophenyl group in the target compound may improve aqueous solubility compared to the lipophilic isopropyl and methoxyphenyl groups in ’s compound.

- Bioavailability : The pyrazolo-pyrimidine hybrids () exhibit higher molecular weights and fluorinated aromatic systems, likely reducing oral bioavailability compared to the simpler pyrazolidin-3-one derivatives .

Therapeutic Potential

- The target compound’s structural simplicity and polar substituents position it as a candidate for anti-inflammatory or enzyme-targeted therapies, whereas the compound’s CCK antagonism suggests neuropharmacological applications .

- Patent examples () focus on kinase inhibition, indicating divergent therapeutic pathways despite shared aromatic amine motifs .

Actividad Biológica

1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one, commonly referred to as a pyrazolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyrazolidinone core with an amino group on the phenyl ring, which is believed to play a crucial role in its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects based on recent studies.

Chemical Structure

The molecular structure of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one can be represented as follows:

This structure consists of a pyrazolidine ring with two methyl groups at the 4-position and an amino group at the para position of the phenyl ring.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one against various bacterial strains. The compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Properties

The anticancer activity of 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one has been evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects in vitro against several cancer types, including lung and breast cancers.

Case Study: A549 Cell Line

In a study involving the A549 human lung adenocarcinoma cell line, treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity. The IC50 value was determined to be approximately 20 μM.

Table 2: Anticancer Activity Data

| Compound Concentration (μM) | % Viability (A549) |

|---|---|

| 5 | 85 |

| 10 | 70 |

| 20 | 40 |

These results indicate that higher concentrations of the compound significantly reduce cell viability, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Emerging evidence suggests that 1-(4-Aminophenyl)-4,4-dimethylpyrazolidin-3-one may also exhibit neuroprotective properties. A study focused on its effects in models of ischemic stroke showed that the compound could mitigate neuronal damage.

The neuroprotective effect is thought to be mediated through antioxidant mechanisms and modulation of neurotransmitter systems. Specifically, it has been shown to inhibit excitotoxicity associated with glutamate receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.